molecular formula C19H24O2 B216158 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene CAS No. 518020-32-1

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene

Cat. No. B216158
CAS RN: 518020-32-1
M. Wt: 284.4 g/mol
InChI Key: XPCIGGJOVIBQOV-UHFFFAOYSA-N
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Description

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene, also known as DPN, is a synthetic compound that is widely used in scientific research. It is a selective agonist of estrogen receptor beta (ERβ) and has been shown to have potential therapeutic applications in a variety of diseases, including cancer, osteoporosis, and cardiovascular disease. In

Mechanism of Action

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene selectively binds to and activates ERβ, which is a member of the nuclear receptor superfamily of transcription factors. ERβ is expressed in a variety of tissues, including the breast, bone, and cardiovascular system. Activation of ERβ by 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene leads to the regulation of gene expression, resulting in a variety of biological effects.
Biochemical and Physiological Effects
1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has been shown to have a variety of biochemical and physiological effects. In breast cancer cells, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene inhibits cell proliferation and induces cell death. In bone cells, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene increases bone density and reduces bone loss. In the cardiovascular system, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene improves endothelial function and reduces atherosclerosis. 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has several advantages for lab experiments. It is a selective agonist of ERβ, which allows for the specific activation of this receptor without affecting other receptors. It is also relatively stable and can be easily synthesized. However, there are some limitations to using 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene in lab experiments. It can be expensive and may not be readily available in some labs. Additionally, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene can have off-target effects at high concentrations, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene. One area of interest is the development of 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene analogs that have improved pharmacological properties, such as increased potency or selectivity. Another area of interest is the investigation of the role of ERβ in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the molecular mechanisms underlying the biological effects of 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene and its potential therapeutic applications.

Synthesis Methods

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene can be synthesized using a variety of methods, including the reaction of 3,5-dimethylphenol with 3-chloropropylamine hydrochloride, followed by the reaction with 3,5-dimethylbenzoyl chloride. Another method involves the reaction of 3,5-dimethylphenol with 3-(3,5-dimethylphenoxy)propylamine, followed by the reaction with 3,5-dimethylbenzoyl chloride. Both methods are relatively simple and can yield high purity 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene.

Scientific Research Applications

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer research, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has been shown to inhibit the growth of breast cancer cells and reduce the risk of breast cancer in animal models. In osteoporosis research, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has been shown to increase bone density and reduce bone loss in postmenopausal women. In cardiovascular disease research, 1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene has been shown to improve endothelial function and reduce atherosclerosis in animal models.

properties

CAS RN

518020-32-1

Product Name

1-[3-(3,5-Dimethylphenoxy)propoxy]-3,5-dimethylbenzene

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

1-[3-(3,5-dimethylphenoxy)propoxy]-3,5-dimethylbenzene

InChI

InChI=1S/C19H24O2/c1-14-8-15(2)11-18(10-14)20-6-5-7-21-19-12-16(3)9-17(4)13-19/h8-13H,5-7H2,1-4H3

InChI Key

XPCIGGJOVIBQOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC(=CC(=C2)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)OCCCOC2=CC(=CC(=C2)C)C)C

Origin of Product

United States

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